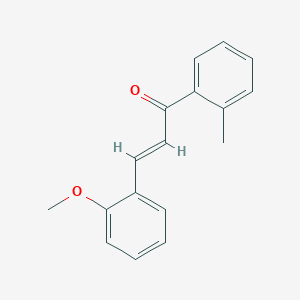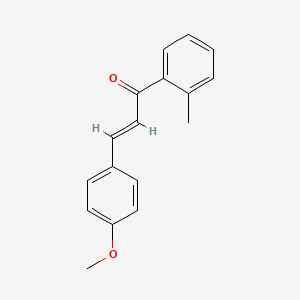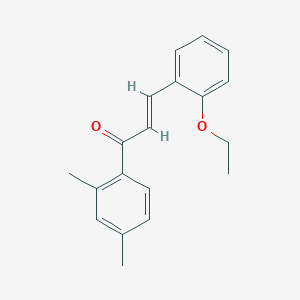
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one, also known as 2E-1-2,4-dimethylphenyl-3-2-ethoxyphenylprop-2-en-1-one, is an organic compound with a molecular formula of C14H16O2. It is a member of the class of compounds known as aromatic ketones, which are characterized by the presence of a carbonyl group at the junction of two aromatic hydrocarbons. This compound has a molecular weight of 212.27 g/mol and a melting point of 68-69 °C. It is a colorless, volatile liquid with a sweet, floral odor.
Scientific Research Applications
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one is a useful intermediate for the synthesis of other compounds, including drugs and pharmaceuticals. It has been used in the synthesis of the antifungal drug fluconazole, as well as the anti-cancer drug sorafenib. It has also been used in the synthesis of a variety of other compounds with potential therapeutic applications, including the antimalarial drug artemether, the anti-inflammatory drug celecoxib, and the anti-depressant drug mirtazapine.
Mechanism of Action
The exact mechanism of action of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one is not known. However, it is believed to act as a prodrug, meaning that it is converted into an active form in the body. It is thought that the compound is metabolized in the liver, where it is converted into an active form that can then interact with specific receptors in the body to produce a therapeutic effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one have not been extensively studied. However, it is known to have antimicrobial activity against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been shown to have anti-inflammatory and anti-allergic properties, as well as antinociceptive activity, meaning that it can reduce pain sensitivity.
Advantages and Limitations for Lab Experiments
The main advantage of using (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one in laboratory experiments is its relatively low cost and easy availability. It is also relatively stable in solution, and can be stored at room temperature for extended periods of time. However, it is a volatile compound and can be easily lost to the atmosphere if not stored properly. It is also toxic in high concentrations, and should be handled with care.
Future Directions
There are several potential future directions for research on (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one. These include further investigation into its mechanism of action, its potential therapeutic applications, and its potential interactions with other drugs. Additional research could also be conducted into its toxicity, its pharmacokinetics, and its potential for use as a drug delivery system. Finally, further research could be conducted into its potential for use in the synthesis of other compounds.
Synthesis Methods
The synthesis of (2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-oneethylphenyl-3-2-ethoxyphenylprop-2-en-1-one involves the reaction of 2,4-dimethylphenol with ethyl bromoacetate in the presence of a base. The reaction proceeds via a nucleophilic substitution of the ethyl bromoacetate by the phenol, followed by a dehydration reaction to form the desired product. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.
properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-4-21-19-8-6-5-7-16(19)10-12-18(20)17-11-9-14(2)13-15(17)3/h5-13H,4H2,1-3H3/b12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAEWJMWPLSSH-ZRDIBKRKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(2,4-Dimethylphenyl)-3-(2-ethoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-1-(3,4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346503.png)
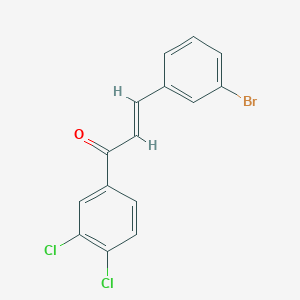
![(2E)-1-(3-Methoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346516.png)
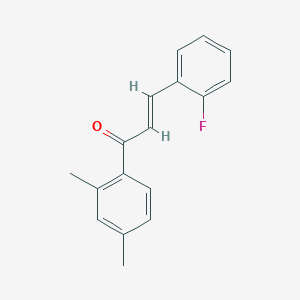
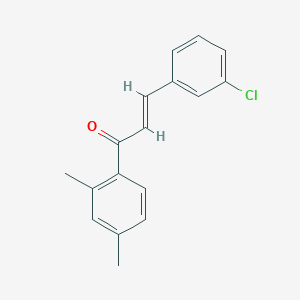
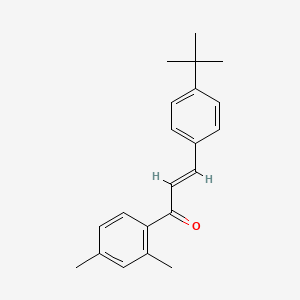
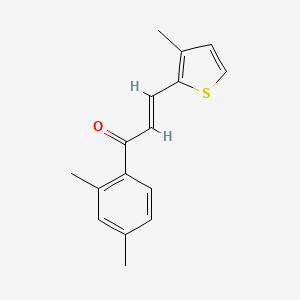
![(2E)-1-(2,4-Dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6346548.png)

